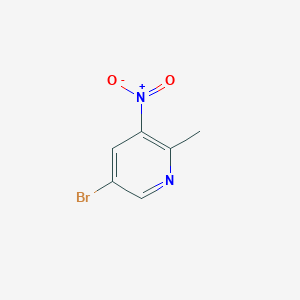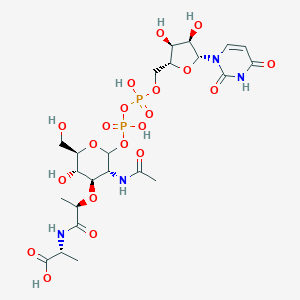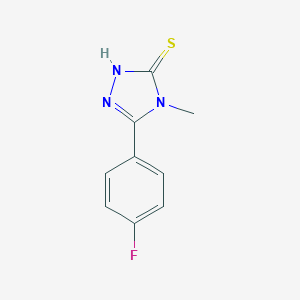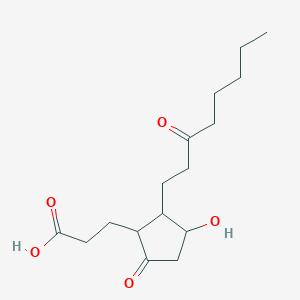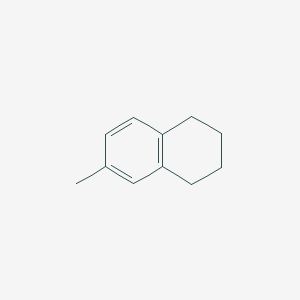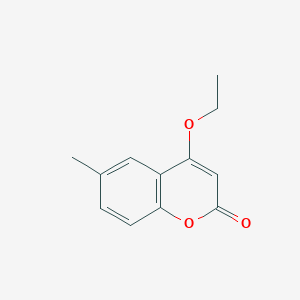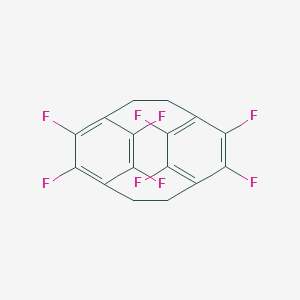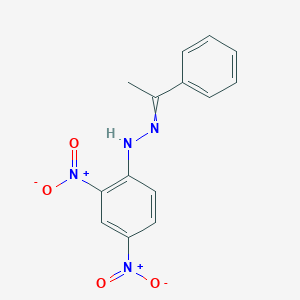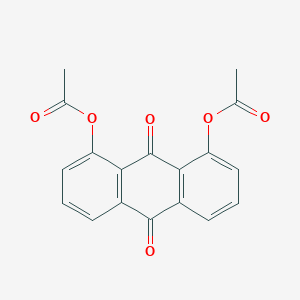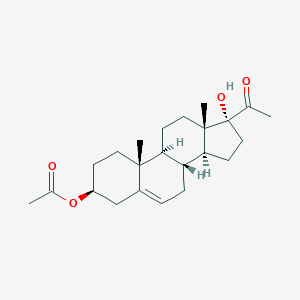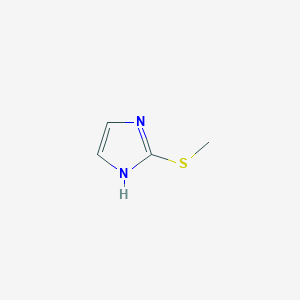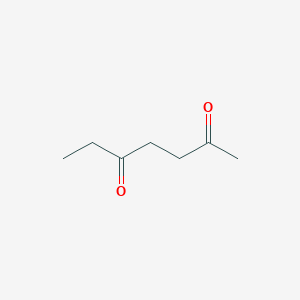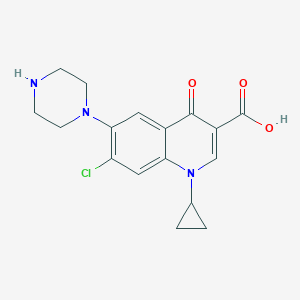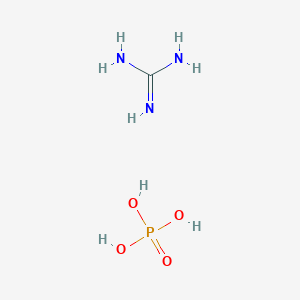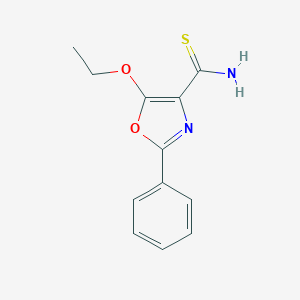
5-Ethoxy-2-phenyloxazole-4-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxy-2-phenyloxazole-4-carbothioamide, also known as EPOC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiosemicarbazone derivative, which is a class of compounds that has shown promising results in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 5-Ethoxy-2-phenyloxazole-4-carbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease progression. In cancer research, 5-Ethoxy-2-phenyloxazole-4-carbothioamide has been shown to inhibit the activity of topoisomerase I and II, which are enzymes that are essential for DNA replication and cell division. In Alzheimer's disease and Parkinson's disease research, 5-Ethoxy-2-phenyloxazole-4-carbothioamide has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
Efectos Bioquímicos Y Fisiológicos
5-Ethoxy-2-phenyloxazole-4-carbothioamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 5-Ethoxy-2-phenyloxazole-4-carbothioamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In Alzheimer's disease and Parkinson's disease research, 5-Ethoxy-2-phenyloxazole-4-carbothioamide has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Ethoxy-2-phenyloxazole-4-carbothioamide in lab experiments is its potential therapeutic applications in various diseases. Another advantage is its relatively low toxicity compared to other compounds. However, one limitation of using 5-Ethoxy-2-phenyloxazole-4-carbothioamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are many future directions for 5-Ethoxy-2-phenyloxazole-4-carbothioamide research. In cancer research, future studies could focus on optimizing the synthesis method to improve the efficacy and selectivity of 5-Ethoxy-2-phenyloxazole-4-carbothioamide. In Alzheimer's disease and Parkinson's disease research, future studies could focus on developing novel formulations of 5-Ethoxy-2-phenyloxazole-4-carbothioamide that can cross the blood-brain barrier and target specific regions of the brain. Additionally, future studies could investigate the potential synergistic effects of 5-Ethoxy-2-phenyloxazole-4-carbothioamide with other compounds or therapies.
Métodos De Síntesis
The synthesis of 5-Ethoxy-2-phenyloxazole-4-carbothioamide can be achieved through a multi-step process that involves the reaction of 2-phenyl-4,5-dihydro-1,3-oxazole with ethyl isothiocyanate, followed by the reaction with thiosemicarbazide. The final product is obtained after purification and characterization using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
5-Ethoxy-2-phenyloxazole-4-carbothioamide has shown potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 5-Ethoxy-2-phenyloxazole-4-carbothioamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease research, 5-Ethoxy-2-phenyloxazole-4-carbothioamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
Número CAS |
128242-93-3 |
|---|---|
Nombre del producto |
5-Ethoxy-2-phenyloxazole-4-carbothioamide |
Fórmula molecular |
C12H12N2O2S |
Peso molecular |
248.3 g/mol |
Nombre IUPAC |
5-ethoxy-2-phenyl-1,3-oxazole-4-carbothioamide |
InChI |
InChI=1S/C12H12N2O2S/c1-2-15-12-9(10(13)17)14-11(16-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,17) |
Clave InChI |
DHJOPXLDKYOMKT-UHFFFAOYSA-N |
SMILES |
CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=S)N |
SMILES canónico |
CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=S)N |
Sinónimos |
5-Ethoxy-2-phenyloxazole-4-carbothioamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



